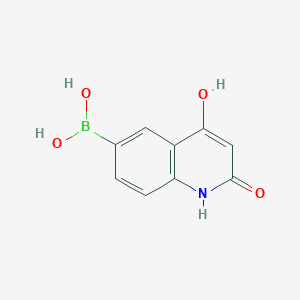
(4-Hydroxy-2-oxo-1,2-dihydroquinolin-6-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Hydroxy-2-oxo-1,2-dihydroquinolin-6-yl)boronic acid is a boronic acid derivative of quinoline. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The boronic acid group in this compound adds to its versatility, making it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-2-oxo-1,2-dihydroquinolin-6-yl)boronic acid typically involves the reaction of 4-hydroxy-2-oxo-1,2-dihydroquinoline with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid in the presence of a base. The reaction conditions often include the use of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction conditions, including temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxy-2-oxo-1,2-dihydroquinolin-6-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium periodate can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are commonly used in substitution reactions.
Major Products Formed
Oxidation: Boronic esters or boronic anhydrides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various aryl-quinoline derivatives.
Scientific Research Applications
(4-Hydroxy-2-oxo-1,2-dihydroquinolin-6-yl)boronic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential as an enzyme inhibitor, particularly for proteases and kinases.
Medicine: Investigated for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (4-Hydroxy-2-oxo-1,2-dihydroquinolin-6-yl)boronic acid involves its interaction with molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. The quinoline ring can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, modulating their function and activity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-oxo-1,2-dihydroquinoline: Lacks the boronic acid group, limiting its versatility in chemical reactions.
(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)boronic acid: Similar structure but with the boronic acid group at a different position, affecting its reactivity and biological activity.
Quinoline-2,4-dione: A related quinoline derivative with different functional groups, leading to distinct chemical and biological properties.
Uniqueness
(4-Hydroxy-2-oxo-1,2-dihydroquinolin-6-yl)boronic acid is unique due to the presence of both the boronic acid group and the quinoline ring
Properties
Molecular Formula |
C9H8BNO4 |
|---|---|
Molecular Weight |
204.98 g/mol |
IUPAC Name |
(4-hydroxy-2-oxo-1H-quinolin-6-yl)boronic acid |
InChI |
InChI=1S/C9H8BNO4/c12-8-4-9(13)11-7-2-1-5(10(14)15)3-6(7)8/h1-4,14-15H,(H2,11,12,13) |
InChI Key |
BNVSKCVUTKDNGJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)NC(=O)C=C2O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12956381.png)

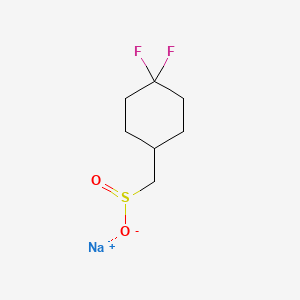
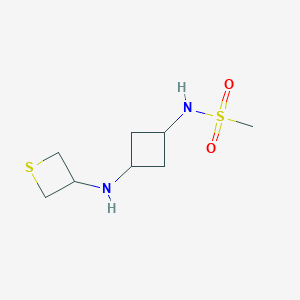
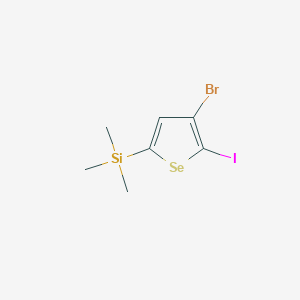

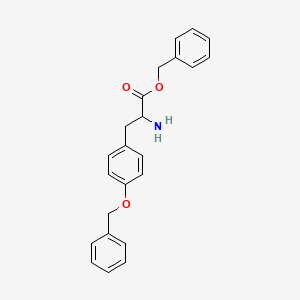
![6-Isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B12956439.png)

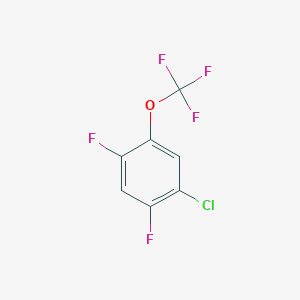
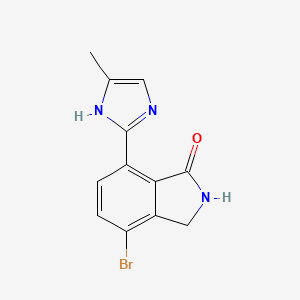
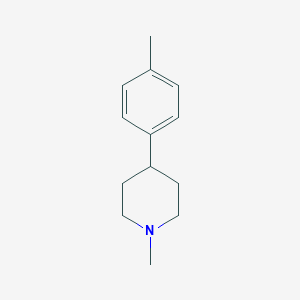
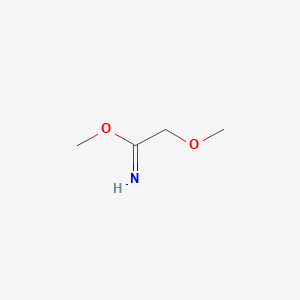
![tert-Butyl (S)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12956469.png)
